1-(3-Amino-2-fluorophenyl)ethanol
Description
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
1-(3-amino-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,10H2,1H3 |
InChI Key |
XNJCFBQKEQWSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)N)F)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-Amino-2-fluoroacetophenone Derivatives
A common synthetic route to 1-(3-amino-2-fluorophenyl)ethanol involves the stereoselective reduction of the corresponding 3-amino-2-fluoroacetophenone. Sodium borohydride (NaBH4) is frequently employed as a reducing agent under mild conditions to convert the ketone to the corresponding chiral secondary alcohol.
Procedure Example: Dissolve 3-amino-2-fluoroacetophenone in ethanol at room temperature. Add sodium borohydride in batches with stirring for approximately 2 hours. Upon completion, quench the reaction with dilute hydrochloric acid to adjust pH to around 2. Extract the product with ethyl acetate, wash the organic phase with saturated sodium carbonate and sodium chloride solutions, dry, and remove solvent to obtain the crude 1-(3-amino-2-fluorophenyl)ethanol as a light yellow liquid.
Key Notes: The reaction temperature and solvent choice critically influence stereoselectivity and yield. Room temperature conditions with ethanol as solvent and NaBH4 as reductant provide high conversion rates with minimal side reactions.
One-Pot Cascade Synthesis via C–C and C–O Bond Formation
An alternative advanced method involves a one-pot cascade reaction starting from 2-hydroxybenzonitriles and 2-bromoacetophenone derivatives in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF). This strategy rapidly constructs benzofuran intermediates, which can be further functionalized to yield amino alcohol derivatives structurally related to 1-(3-amino-2-fluorophenyl)ethanol.
Reaction Conditions: Stir 2-hydroxybenzonitrile and 2-bromoacetophenone in DMF with 2.0 equivalents of Cs2CO3 at room temperature for 10–20 minutes. This yields benzofuran derivatives with amino substituents in good to excellent yields (up to 92%).
Advantages: This method is rapid, operates at room temperature, uses commercially available substrates, and allows for easy purification. It also supports a broad substrate scope including halogenated aromatic rings such as fluorine at the 2-position.
Further Functionalization: The benzofuran products can undergo copper(II)-catalyzed N-arylation reactions with arylboronic acids to access mono- or bi-N-arylated derivatives, expanding the chemical diversity of amino alcohols.
Chiral Resolution and Salt Formation Techniques
For obtaining optically active (enantiomerically enriched) 1-(3-amino-2-fluorophenyl)ethanol, chiral resolution methods involving salt formation with chiral amines have been reported in related compounds. For example, forming salts with (S)-1-phenylethylamine followed by acid-base treatment and recrystallization can enhance enantiomeric purity.
- Process Summary: After initial synthesis of racemic 1-(3-amino-2-fluorophenyl)ethanol, dissolve in an organic solvent and add (S)-1-phenylethylamine to precipitate diastereomeric salts. Filter and wash solids, then treat with acid and base sequentially to isolate the desired enantiomer with high purity.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sodium Borohydride Reduction of Ketone | NaBH4, ethanol, room temperature | Simple, mild conditions, good yield | May require chiral resolution for enantiopurity |
| One-Pot Cs2CO3-Mediated Cascade in DMF | Cs2CO3, DMF, 2-hydroxybenzonitrile, 2-bromoacetophenone | Rapid, high yield, broad substrate scope, room temperature | Requires careful base stoichiometry and solvent choice |
| Chiral Resolution via Salt Formation | (S)-1-phenylethylamine, acid-base treatment | High enantiomeric purity achievable | Additional steps, solvent-intensive |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-amino-2-fluorobenzaldehyde or 3-amino-2-fluorobenzophenone.
Reduction: Formation of 3-amino-2-fluoroaniline.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Amino-2-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: It serves as a building block for the development of fluorescent probes and other biological markers.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 1-(3-Amino-2-fluorophenyl)ethanol:
Key Findings:
Biological Activity: 1-(3-Fluorophenyl)-2-aminoethanol derivatives exhibit pressor (blood pressure-raising) effects, with activity diminishing as N-alkyl substituents increase in size . For example, the N-isopropyl analog loses pressor action and becomes depressor .
Toxicity: Smaller N-alkyl groups correlate with lower toxicity. For instance, 1-(3-fluorophenyl)-2-aminoethanol has low toxicity, while N-propyl/butyl derivatives are more toxic .
Synthetic Utility: 1-(3-Amino-2-fluorophenyl)ethanone serves as a key precursor for ethanol derivatives via reduction . Asymmetric synthesis methods (e.g., for (S)-2-Amino-2-(3-fluorophenyl)ethanol) highlight the role of chirality in pharmaceutical applications .
Electronic Effects :
- Fluorine’s electronegativity enhances the phenyl ring’s electron-withdrawing nature, affecting solubility and intermolecular interactions (e.g., hydrogen bonding) .
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The position of fluorine and amino groups significantly influences biological activity. For example, 2-fluorine in 1-(2-fluorophenyl)ethanol reduces polarity compared to 3-fluorine analogues .
- Synthetic Challenges: Efficient routes to enantiopure 1-(3-Amino-2-fluorophenyl)ethanol remain underexplored. Techniques from could be adapted.
- Toxicity Profiles: Detailed toxicological data for 1-(3-Amino-2-fluorophenyl)ethanol are lacking; extrapolation from suggests low acute toxicity but warrants validation.
Q & A
Basic: What are the most reliable synthetic routes for 1-(3-Amino-2-fluorophenyl)ethanol, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via reduction of its ketone precursor, 1-(3-Amino-2-fluorophenyl)ethanone , using hydrogen gas and palladium on carbon (Pd/C) as a catalyst . Alternative routes include nucleophilic substitution of halogenated intermediates (e.g., 3-fluoro-2-nitrophenyl derivatives) followed by reduction of the nitro group to an amine . Optimization involves:
- Reaction Monitoring : TLC or HPLC to track intermediate formation (e.g., nitro-to-amine reduction) .
- Solvent Selection : Ethanol or methanol for solubility and catalytic efficiency .
- Temperature Control : Reflux conditions (e.g., 70–80°C) to balance reaction rate and byproduct suppression .
Basic: How can the purity and structural integrity of 1-(3-Amino-2-fluorophenyl)ethanol be validated post-synthesis?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 170.1 (C₈H₁₁FNO⁺) .
Advanced: What computational tools are suitable for predicting the crystallographic behavior of 1-(3-Amino-2-fluorophenyl)ethanol?
Methodological Answer:
- Mercury CSD : Visualize potential hydrogen-bonding networks (e.g., O-H···N or F···H interactions) using Cambridge Structural Database (CSD) data .
- SHELX Suite : Refine X-ray diffraction data to resolve torsional angles between the fluorophenyl and ethanol moieties .
- DFT Calculations : Gaussian or ORCA software to model electronic effects of the fluorine atom on molecular packing .
Advanced: How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in downstream applications?
Methodological Answer:
- Steric Effects : The ortho-fluorine atom may hinder nucleophilic attacks at the phenyl ring, requiring milder conditions for derivatization (e.g., Suzuki coupling) .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~10–12), enabling selective deprotonation for etherification .
- Comparative Studies : Contrast with non-fluorinated analogs (e.g., 1-(3-Aminophenyl)ethanol) to quantify fluorine’s impact on reaction kinetics .
Basic: What are the key challenges in characterizing the stability of 1-(3-Amino-2-fluorophenyl)ethanol under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC to monitor:
- Buffer Selection : Phosphate (pH 7.4) or acetate (pH 4.5) buffers to simulate biological environments .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated amino alcohols?
Methodological Answer:
- Meta-Analysis : Compare cytotoxicity assays (e.g., IC50 values) across cell lines (e.g., MCF-7 vs. HEK293) to identify structure-activity trends .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., MTT assay, 48-hour exposure) .
- Metabolite Profiling : LC-MS to detect metabolic degradation products that may skew activity data .
Basic: What solvent systems are optimal for recrystallizing 1-(3-Amino-2-fluorophenyl)ethanol to achieve high enantiomeric purity?
Methodological Answer:
- Polar Solvents : Ethanol/water mixtures (70:30 v/v) for slow crystallization, enhancing chiral resolution .
- Temperature Gradient : Gradual cooling from 50°C to 4°C to minimize racemization .
- Chiral Additives : Tartaric acid derivatives to induce preferential crystal growth of one enantiomer .
Advanced: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : AutoDock Vina to predict binding poses in CYP3A4/CYP2D6 active sites .
- Metabolic Profiling : Incubate with liver microsomes and identify oxidation products (e.g., N-dealkylation) via UPLC-QTOF .
- Kinetic Isotope Effects : Deuterated analogs to probe rate-limiting steps in hydroxylation pathways .
Basic: How can researchers mitigate amine group oxidation during long-term storage of 1-(3-Amino-2-fluorophenyl)ethanol?
Methodological Answer:
- Antioxidants : Add 0.1% w/v ascorbic acid or BHT to ethanolic stock solutions .
- Inert Atmosphere : Store under argon or nitrogen in amber vials to limit O₂ exposure .
- Low-Temperature Storage : –20°C in desiccated conditions to retard radical formation .
Advanced: What strategies enable selective functionalization of the ethanol moiety without affecting the aromatic amine?
Methodological Answer:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the amine during etherification .
- Mitsunobu Reaction : Triphenylphosphine/DIAD system to convert the hydroxyl group to ethers with inversion of configuration .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for enantioselective acylation of the ethanol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
